![molecular formula C18H17N3O6S2 B2453290 (Z)-methyl 2-(2-((4-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-66-9](/img/structure/B2453290.png)
(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It also contains a methoxybenzoyl group and a sulfamoyl group.
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups. The benzo[d]thiazole core is a bicyclic structure with a five-membered thiazole ring fused to a benzene ring . The methoxybenzoyl and sulfamoyl groups are likely attached to this core.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific positions of its functional groups. Generally, benzo[d]thiazoles can undergo various reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Scientific Research Applications
Application in Antibiotic Development
The chemical compound (Z)-methyl 2-(2-((4-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate shows potential applications in the development of antibiotics. Tatsuta et al. (1994) synthesized a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, which is a key component of cephem antibiotics, indicating its relevance in the pharmaceutical industry for developing new antibiotics (Tatsuta et al., 1994).
Green Synthesis in Ionic Liquid Media
Shahvelayati et al. (2017) described an efficient synthesis method for a similar compound in ionic liquid media. This method highlights the potential for environmentally friendly synthesis processes in pharmaceutical chemistry (Shahvelayati et al., 2017).
Application in Chemical Modifier Development
Kanai et al. (1993) efficiently synthesized (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a useful chemical modifier for cephalosporin antibiotics. This implies the compound's role in enhancing the properties of existing antibiotics (Kanai et al., 1993).
Synthesis and Molecular Modelling for Drug Development
Ali et al. (2012) conducted a study on the synthesis and molecular modeling of related compounds, demonstrating their potential as selective aldose reductase inhibitors. This suggests the compound’s application in drug development for treating diabetic complications (Ali et al., 2012).
Antimicrobial Activity
Vinusha et al. (2015) synthesized Schiff base ligands similar to this compound and evaluated their antimicrobial activities. This highlights the compound's potential application in developing new antimicrobial agents (Vinusha et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-[2-(4-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S2/c1-26-12-5-3-11(4-6-12)17(23)20-18-21(10-16(22)27-2)14-8-7-13(29(19,24)25)9-15(14)28-18/h3-9H,10H2,1-2H3,(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJKEZSNHYSLNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate |
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